molecular formula C18H16N2O2S B5710752 N',N'-diphenylbenzenesulfonohydrazide CAS No. 38554-27-7

N',N'-diphenylbenzenesulfonohydrazide

Cat. No. B5710752
CAS RN: 38554-27-7
M. Wt: 324.4 g/mol
InChI Key: DGBYZIRNJBIXEI-UHFFFAOYSA-N
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Description

N',N'-diphenylbenzenesulfonohydrazide, commonly known as DBSH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBSH is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone. It has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. In

Scientific Research Applications

Bioactive Schiff Base Compounds

N',N'-diphenylbenzenesulfonohydrazide derivatives have been studied for their potential as bioactive Schiff base compounds. Research has shown that these compounds exhibit a range of biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic properties. Additionally, they have shown effectiveness against certain enzymes and demonstrated interaction with DNA through an intercalation mode of interaction (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Green Electrochemical Synthesis

A green method for synthesizing organosulfur derivatives of N',N'-diphenylbenzenesulfonohydrazide was developed. This environmentally friendly method used electrochemical processes to generate N',N'-diphenyl-p-quinonediimine, which was then reacted with various nucleophiles, achieving high yields without toxic reagents or solvents (Nematollahi, Mahdinia, Karimi, Salehzadeh, & Kaihani, 2015).

Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives

Research has also explored the synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives using N',N'-diphenylbenzenesulfonohydrazide. This involved a palladium-catalyzed N-arylation and a copper-catalyzed C–H functionalization/C–N bond formation process, highlighting the compound's utility in complex organic synthesis (Sun, Chen, & Bao, 2014).

Reagent Preparation

N',N'-diphenylbenzenesulfonohydrazide has been used in the preparation of specific reagents like o-Nitrobenzenesulfonylhydrazide (NBSH). NBSH is valuable for synthesizing allenes from propargylic alcohols, transposing allylic alcohols, and deoxygenating alcohols. Its effectiveness depends on the purity of the NBSH reagent (Myers, Zheng, & Movassaghi, 1997).

Microwave-Assisted Synthesis of Sulfonyl Hydrazones

A study focused on the microwave-assisted synthesis of sulfonyl hydrazone compounds using N',N'-diphenylbenzenesulfonohydrazide derivatives. These compounds were evaluated for antioxidant and anticholinesterase activities, demonstrating significant biological activity and potential medicinal applications (Karaman et al., 2016).

Synthesis and Antimicrobial Evaluation

N',N'-diphenylbenzenesulfonohydrazide derivatives have been synthesized and evaluated for their antimicrobial properties. These derivatives were found to have significant antimycobacterial, antibacterial, and antifungal activities (Ghiya & Joshi, 2016).

properties

IUPAC Name

N',N'-diphenylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-23(22,18-14-8-3-9-15-18)19-20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBYZIRNJBIXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263557
Record name Benzenesulfonic acid, 2,2-diphenylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',N'-diphenylbenzenesulfonohydrazide

CAS RN

38554-27-7
Record name Benzenesulfonic acid, 2,2-diphenylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38554-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 2,2-diphenylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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